molecular formula C19H24F2N4O2 B10938303 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)pyrimidine

4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)pyrimidine

Cat. No.: B10938303
M. Wt: 378.4 g/mol
InChI Key: XWYJKIFLGYNWJI-UHFFFAOYSA-N
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Description

4-[6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that features a pyrimidine ring substituted with difluoromethyl and ethylpiperazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.

    Attachment of the Ethylpiperazino Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-[6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and ethylpiperazino groups play a crucial role in modulating these interactions, potentially leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[6-(METHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER
  • 4-[6-(DIFLUOROMETHYL)-2-(4-METHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER

Uniqueness

The presence of the difluoromethyl group in 4-[6-(DIFLUOROMETHYL)-2-(4-ETHYLPIPERAZINO)-4-PYRIMIDINYL]-2-METHOXYPHENYL METHYL ETHER distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C19H24F2N4O2

Molecular Weight

378.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-(4-ethylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C19H24F2N4O2/c1-4-24-7-9-25(10-8-24)19-22-14(12-15(23-19)18(20)21)13-5-6-16(26-2)17(11-13)27-3/h5-6,11-12,18H,4,7-10H2,1-3H3

InChI Key

XWYJKIFLGYNWJI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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